molecular formula C12H13N5O2 B2465837 N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396790-43-4

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2465837
CAS No.: 1396790-43-4
M. Wt: 259.269
InChI Key: OPRUBQNTEMBTIR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic tetrazole derivative of significant interest in medicinal chemistry and antifungal research. Tetrazole-carboxamide compounds are frequently investigated as core structures for developing new biologically active molecules. The structural motif of this compound, featuring a tetrazole ring linked to a carboxamide group, is commonly explored for its potential to interact with various enzymatic targets. This compound is particularly valuable for researchers developing new antifungal agents, especially for combating resistant fungal pathogens in agricultural and health contexts. Tetrazole and azine hybrids are a prominent area of study, as they show promise in overcoming resistance mechanisms seen with existing therapies . The tetrazole ring can serve as a bioisostere for carboxylic acids or other heterocycles, influencing the compound's pharmacokinetic properties and binding affinity . The inclusion of a cyclopropyl group and a 4-methoxyphenyl moiety in the structure is a common strategy in drug design to fine-tune metabolic stability and membrane permeability. Researchers utilize this compound primarily as a key intermediate or scaffold for the synthesis of more complex molecules. Its applications extend to probing biological pathways and structure-activity relationship (SAR) studies, particularly in the search for novel inhibitors of fungal enzymes, such as those involved in ergosterol biosynthesis . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclopropyl-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-19-10-6-4-9(5-7-10)17-15-11(14-16-17)12(18)13-8-2-3-8/h4-8H,2-3H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRUBQNTEMBTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then treated with sodium azide to introduce the tetrazole ring. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The cyclopropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophilic reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-cyclopropyl-2-(4-hydroxyphenyl)-2H-tetrazole-5-carboxamide.

    Reduction: Formation of this compound with a reduced tetrazole ring.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The tetrazole ring can also interact with DNA or proteins, leading to its potential anticancer activity.

Comparison with Similar Compounds

Table 1. Structural Comparison of Carboxamide Derivatives

Compound Name Core Heterocycle Key Substituents Reference
Target Compound Tetrazole 4-Methoxyphenyl, Cyclopropyl
N-Cyclobutyl-2-(4-methoxyphenyl)cyclopropane-1-carboxamide (F19) Cyclopropane 4-Methoxyphenyl, Cyclobutyl
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiophene 5-Nitrothiophene, Thiazole
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (3a–s) Thiazole 4-Pyridinyl, Methyl
  • Heterocyclic Core: The tetrazole ring in the target compound offers distinct electronic properties compared to thiazole or thiophene cores in analogues. Tetrazoles are known for their high dipole moments and metabolic resistance, whereas thiophenes (e.g., Compound 7) may enhance π-π stacking interactions .

Physicochemical Properties

Table 2. Physicochemical Comparison

Compound Name Yield (%) Melting Point (°C) Solubility (Qualitative) Reference
Target Compound 54.8 158.1–160.0 Moderate (polar solvents)
F19 (Cyclobutyl analogue) 72.2 188.3–189.8 Low (crystalline)
Compound 7 (Nitrothiophene derivative) Not reported Amorphous High (DMF/EtOAc)
  • Yield : The target compound’s yield (54.8%) is lower than F19 (72.2%), suggesting cyclopropyl substitution may complicate synthesis .
  • Melting Point : The lower melting point of the target compound vs. F19 indicates reduced crystallinity, likely due to cyclopropyl’s smaller size and weaker intermolecular forces .

Biological Activity

N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and reviews.

Chemical Structure

The compound features a cyclopropyl group, a methoxy-substituted phenyl group, and a tetrazole ring, which contributes to its bioactivity. The structural characteristics suggest potential interactions with biological targets, enhancing its therapeutic applicability.

Antimicrobial Properties

Research has indicated that tetrazole derivatives exhibit significant antimicrobial activity. This compound has been investigated for its efficacy against various bacterial strains. Studies show that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymatic functions, leading to bacterial cell death .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Tetrazoles are known to act as bioisosteres of carboxylic acids, often enhancing pharmacokinetic properties. Research indicates that such compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Case Study:
In a study examining the cytotoxic effects of various tetrazole derivatives, it was found that compounds bearing similar functional groups to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes crucial for cellular metabolism or DNA replication in cancer cells.
  • Receptor Modulation: Interaction with cell surface receptors could alter signaling pathways related to cell growth and apoptosis.

Further research is necessary to elucidate the precise molecular targets and pathways involved.

Summary of Biological Activity Data

Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity N-cyclopropyl-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide?

  • Methodology : Multi-step synthesis is typically required, starting with cyclopropane amine coupling to a pre-functionalized tetrazole-carboxylic acid intermediate. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen .
  • Tetrazole ring stabilization : Optimize pH (neutral to slightly acidic) and temperature (0–25°C) to prevent ring-opening side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/hexane) improves purity .

Q. Which analytical techniques are essential for structural validation of this compound?

  • 1H/13C NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxyphenyl aromatic signals (δ ~6.8–7.5 ppm). Anomeric protons in the tetrazole ring appear as distinct singlets .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns help verify the tetrazole-carboxamide backbone .
  • X-ray Crystallography : Resolve cyclopropyl/tetrazole spatial orientation using SHELXL refinement (if single crystals are obtainable) .

Advanced Research Questions

Q. How can DFT calculations guide the optimization of electronic properties for target-specific activity?

  • Approach : Perform geometry optimization (B3LYP/6-31G(d)) to map electron density distributions. Key analyses include:

  • HOMO-LUMO gaps : Predict reactivity with biological targets (e.g., enzymes) .
  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for derivatization (e.g., methoxyphenyl substituent tuning) .
    • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What experimental designs address solubility challenges in biological assays?

  • Strategies :

  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug derivatization : Introduce phosphate or acetyl groups to the tetrazole nitrogen to enhance aqueous solubility .
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro cytotoxicity studies .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Case Study : If antibacterial activity varies across studies:

  • Assay standardization : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 29213) .
  • Control experiments : Test for compound stability under assay conditions (e.g., pH 7.4, 37°C) to rule out degradation .
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. fluoro groups on phenyl rings) to identify critical pharmacophores .

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